Merocyanine 540 anion

Description

Significance in Contemporary Photophysical and Supramolecular Chemistry Research

The Merocyanine (B1260669) 540 anion holds considerable significance in modern chemical research, primarily due to its responsive photophysical properties. It is extensively used as a fluorescent probe to investigate the microenvironments of various organized media, including micelles, vesicles, polymer-surfactant aggregates, and biological membranes. bose.res.inias.ac.innih.govnih.gov The dye's fluorescence quantum yield and lifetime are highly sensitive to factors such as solvent polarity and the degree of lipid packing in membranes, allowing researchers to probe the physical state of these complex systems. nih.govnih.govresearchgate.net A key nonradiative decay pathway for MC540 is photoisomerization, a process that is suppressed in viscous or constrained environments, resulting in enhanced fluorescence. bose.res.inias.ac.inacs.org This property makes it an excellent probe for studying the dynamics of organized assemblies. ias.ac.intdl.org

In the field of supramolecular chemistry, the MC540 anion is a subject of interest due to its distinct aggregation behavior. acs.org It readily forms aggregates, particularly dimers and higher-order H-aggregates, in aqueous solutions and on surfaces. instras.comresearchgate.net The equilibrium between its monomeric and aggregated forms can be controlled by factors like concentration, the presence of salts, or interaction with host molecules and surfaces, such as TiO2 nanoparticles. acs.orginstras.comresearchgate.netnih.gov This controlled aggregation is crucial for applications in materials science, for example, in optimizing the efficiency of dye-sensitized solar cells by controlling the assembly of the dye on semiconductor films. acs.orginstras.com Furthermore, its interactions with biomolecules are a major focus of research. Studies on its binding to serum albumins and cell membranes have provided insights into protein structure and membrane dynamics. nih.govnih.gov The dye's responsive nature has also been harnessed to develop fluorescent sensors for detecting specific anions, such as hypochlorite. dergipark.org.trdergipark.org.tr

Overview of Unique Spectroscopic and Interactional Characteristics for Academic Study

The academic utility of the Merocyanine 540 anion is rooted in its unique and environment-dependent spectroscopic properties. Its absorption and fluorescence characteristics are highly sensitive to the solvent, a phenomenon known as solvatochromism. nih.govresearchgate.net In aqueous solutions at neutral pH, the absorption spectrum typically shows two peaks corresponding to the H-dimer at approximately 500 nm and the monomer at around 534-535 nm. dergipark.org.trinstras.comresearchgate.netresearchgate.net The fluorescence emission spectrum, however, usually displays a single peak from the monomeric form. researchgate.net The Stokes shift, which is the difference between the absorption and fluorescence maxima, tends to increase with the polarity of the solvent. nih.gov

A defining feature of MC540 is the dynamic equilibrium between its fluorescent monomer and largely non-fluorescent aggregated forms in aqueous media. bose.res.innih.gov This equilibrium is readily perturbed by interactions with other molecules or surfaces. For instance, when MC540 binds to hydrophobic sites in proteins like bovine or human serum albumin, or partitions into lipid membranes, the equilibrium shifts towards the monomer, causing a notable enhancement in fluorescence intensity and a red shift in the emission maximum. bose.res.innih.govnih.gov This property is fundamental to its use as a probe for hydrophobic environments.

The interaction of the MC540 anion with ions can also significantly alter its spectral properties. The addition of salts to aqueous solutions can induce the formation of large aggregates, which can be detected through techniques like resonance light scattering. researchgate.netnih.gov The presence of cations can also lead to the quenching of its fluorescence. ias.ac.inresearchgate.net The dye's ability to adsorb onto surfaces, such as nanostructured TiO2 films, is another important interactional characteristic, with the surface facilitating aggregation. instras.com These unique spectroscopic and interactional traits make the this compound a versatile molecule for a wide range of academic investigations.

Data Tables

Table 1: Photophysical Properties of this compound in Various Solvents This table summarizes the absorption maximum (λ_abs), emission maximum (λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f) of the this compound in different solvent environments.

| Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Lifetime (τ_f) (ps) | Reference(s) |

| Water | 534 | 577 | 0.04 | 110 | bose.res.inias.ac.inresearchgate.net |

| Dioxane | - | - | 0.52 | 1490 | bose.res.in |

| Ethanol | 559.5 | - | 0.15 - 0.39 | - | researchgate.netphotochemcad.com |

| Cyclohexane | - | - | ~0.13 | - | nih.gov |

| Toluene | - | - | 0.039 | - | nih.gov |

| Acetonitrile (B52724) | - | - | 0.007 | - | nih.gov |

Table 2: Absorption Maxima of this compound Species under Different Conditions This table illustrates the absorption maxima for the monomeric and aggregated (dimer/H-aggregate) forms of the this compound in various media.

| Condition | Monomer Peak (nm) | Dimer/Aggregate Peak (nm) | Reference(s) |

| Water | 534 - 535 | 500 - 503 | instras.comresearchgate.netresearchgate.net |

| Adsorbed on TiO₂ Film | 550 | 500 | instras.com |

| In presence of KCl | 535 | 517 | researchgate.net |

| In presence of MgCl₂ | - | 515 | ias.ac.in |

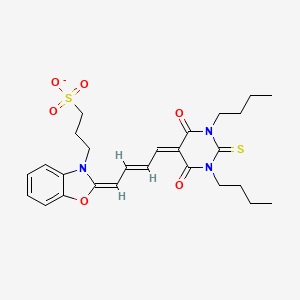

Structure

2D Structure

Properties

Molecular Formula |

C26H32N3O6S2- |

|---|---|

Molecular Weight |

546.7 g/mol |

IUPAC Name |

3-[(2E)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate |

InChI |

InChI=1S/C26H33N3O6S2/c1-3-5-16-28-24(30)20(25(31)29(26(28)36)17-6-4-2)12-7-10-15-23-27(18-11-19-37(32,33)34)21-13-8-9-14-22(21)35-23/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,32,33,34)/p-1/b10-7+,23-15+ |

InChI Key |

SKDUSRXOWAXOCO-ZREQCHBWSA-M |

SMILES |

CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC |

Isomeric SMILES |

CCCCN1C(=O)C(=C/C=C/C=C/2\N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC |

Canonical SMILES |

CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC |

Origin of Product |

United States |

Fundamental Photophysical and Photochemical Research of Merocyanine 540 Anion

Excited State Dynamics and Energy Dissipation Pathways

Upon absorbing light, the MC540 anion transitions to an excited electronic state. The subsequent relaxation to the ground state occurs through several competing pathways, including fluorescence and nonradiative deactivation processes. The efficiency of these pathways is highly dependent on the molecular environment.

Nonradiative Deactivation Processes and Quantum Yields

A primary nonradiative decay pathway for the excited MC540 anion is photoisomerization. ias.ac.in This process involves a structural change around a double bond in the polymethine chain and is a major contributor to the dissipation of absorbed energy. nih.gov The quantum yield of fluorescence (Φf), which represents the fraction of excited molecules that decay via fluorescence, is inversely related to the efficiency of nonradiative processes.

The solvent environment plays a crucial role in determining the rates of these deactivation pathways. For instance, the nonradiative rate of MC540 increases significantly, by a factor of nearly 27, when moving from a nonpolar solvent like dioxane to a polar solvent like water. bose.res.in This is attributed to a lower barrier for photoisomerization in more polar environments. bose.res.in Consequently, the fluorescence quantum yield is markedly lower in aqueous solutions compared to nonpolar solvents. bose.res.in

Table 1: Emission Properties of Merocyanine (B1260669) 540 in Various Solvents bose.res.in

| Solvent | Quantum Yield (Φf) | Nonradiative Rate (knr) (x 10⁹ s⁻¹) |

|---|---|---|

| Dioxane | 0.52 | 0.32 |

| Water | 0.04 | 8.73 |

Note: The data in this table is based on findings from picosecond time-resolved emission spectroscopy. bose.res.in

Fluorescence Lifetimes and Relaxation Kinetics

The fluorescence lifetime (τf) of the MC540 anion, which is the average time the molecule spends in the excited state before returning to the ground state via fluorescence, is also highly sensitive to its surroundings. Similar to the quantum yield, the fluorescence lifetime is significantly shorter in polar solvents compared to nonpolar ones. For example, the lifetime decreases from 1490 picoseconds (ps) in dioxane to 110 ps in water. bose.res.in

This trend is directly linked to the rate of nonradiative deactivation. A faster nonradiative decay, such as efficient photoisomerization in polar solvents, leads to a shorter fluorescence lifetime. bose.res.in The increase in fluorescence intensity and lifetime observed when MC540 binds to biological systems or is incorporated into microemulsions is a direct consequence of the suppression of these nonradiative processes. bose.res.in

Table 2: Fluorescence Lifetime of Merocyanine 540 in Different Environments

| Environment | Fluorescence Lifetime (τf) (ps) |

|---|---|

| Dioxane | 1490 bose.res.in |

| Water | 110 bose.res.in |

| Ethanol | 456 bose.res.in |

| Aerosol-OT Microemulsion (w0 = 4) | 2400 bose.res.in |

Note: The data in this table illustrates the significant impact of the local environment on the excited state lifetime of MC540.

Singlet and Triplet State Characterization in Photochemical Processes

Upon excitation, the MC540 anion is promoted to its first excited singlet state (S1). From this state, it can undergo several processes, including fluorescence, internal conversion, and intersystem crossing to the triplet state (T1). ias.ac.in However, for MC540, intersystem crossing to the triplet manifold is generally inefficient. ias.ac.in The primary deactivation pathway from the S1 state is rapid isomerization. nih.gov

The triplet state of MC540 can be populated through energy transfer from a suitable triplet sensitizer (B1316253). nih.gov Studies have shown that the triplet state of MC540 in water has a broad absorption spectrum between 600 and 700 nm. nih.gov Interestingly, direct excitation of MC540 with visible light does not lead to a detectable triplet state absorbance, suggesting that the triplet yield is dependent on the excitation wavelength. nih.gov The limiting triplet quantum yield in methanol (B129727) has been determined to be 0.25, indicating that even under favorable conditions, triplet state population is not the dominant process. nih.gov

In the presence of electron acceptors, reversible redox chemistry can occur upon excitation. nih.gov The triplet state of MC540 can also react with molecular oxygen to produce singlet oxygen, a reactive oxygen species. hahnlab.comnih.gov The efficiency of singlet oxygen production is in direct competition with photoisomerization and fluorescence. nih.gov Therefore, a higher singlet oxygen yield is achieved in environments that restrict isomerization, such as highly viscous media. nih.gov

Photoisomerization Mechanisms and Dynamics

Photoisomerization, the light-induced conversion between different spatial arrangements of atoms (isomers), is a key photochemical process for the Merocyanine 540 anion. This process is central to its nonradiative deactivation and is highly influenced by its surroundings.

Cis-Trans Isomerization Pathways

The ground state of the MC540 anion is predominantly the all-trans isomer. ias.ac.in Upon excitation to the first excited singlet state, the molecule can undergo isomerization around the central double bond of its polymethine chain to form a cis-isomer. ias.ac.innih.gov This process involves the formation of a twisted intermediate species. nih.gov

The activation energy for this isomerization from the excited singlet state in methanol has been measured to be 20 kJ mol⁻¹. nih.gov The reverse process, the conversion of the cis-isomer back to the trans-form in the ground state, has a higher activation energy of 63 kJ mol⁻¹. nih.gov This indicates that the trans isomer is the more stable ground-state conformation. The photoisomerization process is reversible, and the system can be cycled between the two forms by light irradiation. rsc.org

Influence of Molecular Environment on Isomerization Efficiency

The efficiency of cis-trans isomerization is profoundly affected by the molecular environment, including solvent polarity and viscosity. bose.res.inias.ac.in An increase in solvent polarity lowers the energy barrier for photoisomerization, leading to an increased rate of this process. bose.res.in This explains the enhanced nonradiative decay and lower fluorescence quantum yield of MC540 in polar solvents like water. bose.res.in

The viscosity of the medium also plays a significant role. In more viscous or rigid environments, such as when bound to proteins or incorporated into micelles or vesicles, the rotational motion required for isomerization is hindered. bose.res.ininstras.comphotochemcad.com This restriction of the excited-state rotation makes the photoisomerization event less efficient, resulting in an increase in both fluorescence quantum yield and lifetime. bose.res.inphotochemcad.com For example, the incorporation of MC540 into Aerosol-OT (AOT) micelles leads to a significant increase in its fluorescence quantum yield and excited singlet lifetime due to a decrease in photoisomerization efficiency. instras.comacs.org

The interaction with organized assemblies like polymers can also modulate the isomerization dynamics. In an aqueous solution of poly(vinylpyrrolidone) (PVP), the addition of sodium dodecyl sulphate (SDS) leads to the formation of polymer-surfactant aggregates. The binding of MC540 to these aggregates results in a marked retardation of the photoisomerization process, as evidenced by an increase in its emission quantum yield and lifetime. ias.ac.in

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Merocyanine 540 (MC540) |

| Dioxane |

| Water |

| Ethanol |

| Methanol |

| Aerosol-OT (AOT) |

| Poly(vinylpyrrolidone) (PVP) |

| Sodium dodecyl sulphate (SDS) |

| Anthracene |

Theoretical Models for Photoisomerization Kinetics (e.g., Kramers Theory)

The photoisomerization of the merocyanine 540 (MC540) anion, a crucial non-radiative decay pathway, is significantly influenced by the surrounding solvent environment. Theoretical models, particularly Kramers' theory, provide a framework for understanding the kinetics of this process. Kramers' theory describes the rate of a chemical reaction, such as isomerization, as the passage of a particle over a potential energy barrier, influenced by the friction of the surrounding medium (solvent viscosity).

In the context of MC540 photoisomerization, the rate of this trans-cis conversion is often analyzed using the Smoluchowski limit of Kramers' theory. researchgate.netnih.gov This model is applicable when the reaction is primarily controlled by the diffusion of the molecule over the energy barrier. Studies have shown that the photoisomerization rate constant, kiso, for MC540 can be determined from the fluorescence quantum yield and the radiative rate constant. researchgate.netnih.gov

The temperature dependence of the photoisomerization rate often follows an Arrhenius equation, indicating an activated process with a distinct energy barrier. nih.gov For instance, in small unilamellar vesicles, the activation energy for MC540 photoisomerization has been determined to be 31.5 ± 0.9 kJ mol-1. nih.gov This Arrhenius behavior is consistent with the Smoluchowski limit of Kramers' theory for activated barrier crossing. nih.gov The theory predicts that the rate of isomerization will be dependent on the solvent viscosity, a prediction that has been qualitatively supported by experimental observations. acs.org

A key area of investigation in the photoisomerization of MC540 and related dyes is identifying which double bond within the central polymethine bridge undergoes this light-induced transformation. rsc.org To address this, a novel merocyanine dye was synthesized with the first double bond incorporated into a cyclic structure, thereby preventing its isomerization. rsc.org Surprisingly, this sterically constrained dye still underwent photoisomerization with reasonable efficiency, suggesting that the central double bond is a viable site for this process. rsc.org This finding indicates that strategies employing bulky or constraining groups in the polymethine bridge may not be a straightforward approach to developing highly fluorescent merocyanine dyes by inhibiting photoisomerization. rsc.org

Solvatochromism and Environmental Sensitivity of Electronic Transitions

The electronic transitions of the this compound are highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the molecule's electronic structure and dipole moment upon excitation, which are influenced by solvent polarity, hydrogen bonding, and pH.

Polarity-Dependent Photophysical Responses

The absorption and fluorescence spectra of MC540 exhibit significant shifts depending on the polarity of the solvent. acs.orgnih.gov Generally, an increase in solvent polarity leads to a blue shift (hypsochromic shift) in the absorption and emission maxima. rsc.orguva.nl This negative solvatochromism indicates that the ground state of the MC540 anion is more polar than its excited state, and is therefore more stabilized by polar solvents. rsc.orguva.nl

The photophysical properties of MC540 in various solvents are summarized in the table below. The data illustrates the trend of decreasing fluorescence quantum yield (φf) and increasing non-radiative decay rate (knr) with increasing solvent polarity and hydrogen-bonding ability. researchgate.netresearchgate.net This is attributed to a decrease in the energy barrier for photoisomerization in more polar environments. researchgate.net

The relationship between the absorption maxima and solvent polarity is not always linear, suggesting that specific solute-solvent interactions, beyond simple dielectric effects, play a significant role. rsc.org In nonpolar solvents, the absorption and fluorescence spectra of MC540 are strongly red-shifted compared to aqueous solutions. nih.gov

Role of Hydrogen Bonding and Specific Solute-Solvent Interactions

Specific interactions between the MC540 anion and solvent molecules, particularly hydrogen bonding, are crucial in determining its photophysical behavior. researchgate.net The ability of a solvent to act as a hydrogen bond donor has been shown to correlate with a decrease in the fluorescence quantum yield and an increase in the rate of non-radiative deactivation processes. researchgate.netresearchgate.net This suggests that hydrogen bonding contributes to the stabilization of the MC540 molecule in a way that facilitates non-radiative decay pathways like photoisomerization. researchgate.net

The presence of water in organic solvents can lead to the deprotonation of related hemicyanine dyes, resulting in the formation of the merocyanine form and a noticeable color change. rsc.org This highlights the sensitivity of the dye's structure and spectral properties to specific interactions with protic solvents. The ability of a solvent to form hydrogen bonds can influence the conformational landscape of the merocyanine molecule, stabilizing certain geometries. nih.gov For instance, solvents with a greater capacity for hydrogen bonding, like water and methanol, can progressively stabilize distinct angular domains of the molecule. nih.gov

pH-Dependent Spectral and Photochemical Behavior

The spectral and photochemical properties of the this compound are also influenced by the pH of the aqueous solution. At neutral pH, the absorption spectrum of MC540 in water typically shows two peaks, one corresponding to the monomer and the other to a dimer. researchgate.net The fluorescence spectrum, however, usually displays a single peak. researchgate.net

Within a pH range of approximately 1.7 to 7.6, the shape and peak positions of the absorption and fluorescence spectra remain relatively unchanged. researchgate.net However, decreasing the pH below 5.5 leads to a reversible decrease in the absorption and a quenching of the fluorescence intensity, without the appearance of new spectral bands. researchgate.net As the acidity increases further, the dye tends to precipitate out of solution. researchgate.net

Conversely, increasing the pH above 7.6 results in irreversible changes to the spectra. researchgate.net A new, broad absorption band appears around 390 nm, and a new fluorescence band emerges at approximately 500 nm. researchgate.net These irreversible alterations are likely due to the chemical attack of hydroxyl ions on the merocyanine molecule. researchgate.net

The table below summarizes the key spectral features of MC540 at different pH values.

Molecular Interactions and Supramolecular Self Assembly of Merocyanine 540 Anion

Aggregation Phenomena and Aggregate Structures

The propensity of Merocyanine (B1260669) 540 to form aggregates in aqueous solutions is a defining characteristic, driven by the strong dipole-dipole interactions between dye molecules. d-nb.info This aggregation is readily observable through changes in the dye's absorption spectrum.

Monomer-Dimer Equilibrium and H-Aggregation

In aqueous solutions, Merocyanine 540 exists in a dynamic equilibrium between its monomeric and dimeric forms. nih.govnih.gov The monomer exhibits an absorption maximum at approximately 533-535 nm, while the dimer is characterized by a peak at around 500-503 nm. nih.govresearchgate.netresearchgate.net The formation of dimers, and subsequently larger aggregates, leads to a hypsochromic (blue) shift in the absorption spectrum, which is characteristic of H-aggregation. d-nb.info In H-aggregates, the dye molecules are arranged in a parallel, cofacial stacking manner. d-nb.info The ratio of the monomer to dimer absorbance is dependent on the dye concentration, with the proportion of dimers increasing at higher concentrations. instras.com

The monomer-dimer distribution is not only influenced by concentration but also by the surrounding environment. For instance, in phospholipid membranes, the equilibrium constant for this association varies with the lipid composition. nih.gov

| Species | Typical Absorption Maximum (in water) |

| Monomer | ~533-535 nm |

| Dimer (H-aggregate) | ~500-503 nm |

Concentration-Dependent Self-Assembly

The self-assembly of Merocyanine 540 is strongly dependent on its concentration. instras.com As the concentration of the dye increases, the equilibrium shifts from monomers towards dimers and then to higher-order aggregates. instras.comresearchgate.net This concentration-dependent behavior is a hallmark of self-assembling systems and can be monitored by observing the changes in the absorption spectrum. d-nb.info Specifically, an increase in concentration leads to a decrease in the monomer absorption band (around 540 nm) and a corresponding increase in the hypsochromically shifted band (around 492 nm), indicating the formation of H-aggregates. d-nb.info The presence of isosbestic points in concentration-dependent spectral studies suggests a well-defined equilibrium between two primary species, such as the monomer and a bimolecular complex (dimer). d-nb.info

In nonpolar solvents, some merocyanine derivatives exhibit a strong tendency to form well-defined quadruple stacks even at low concentrations, driven by powerful dipole-dipole interactions. d-nb.info This highlights the crucial role of both concentration and the solvent environment in directing the self-assembly process.

Interactions with Ionic Environments

Cation-Induced Aggregation and Spectral Shifts

The addition of salts to aqueous solutions of Merocyanine 540 can induce aggregation. researchgate.netresearchgate.net Cations in the solution can interact with the negatively charged sulfonate group of the MC540 anion, shielding the electrostatic repulsion between dye molecules and thereby facilitating their aggregation. nih.gov This effect is particularly pronounced with divalent cations like Ca²⁺ and Mg²⁺, which are more effective at promoting aggregation than monovalent cations like Na⁺ and H⁺. researchgate.netnih.gov

This cation-induced aggregation leads to significant changes in the absorption spectrum. Typically, the "water" bands corresponding to the monomer and dimer disappear, and a new, single absorption peak emerges at an intermediate wavelength, around 517 nm. researchgate.netresearchgate.net While the absorption spectrum is altered, the fluorescence emission maximum remains largely unchanged, although the fluorescence intensity is substantially quenched upon the addition of salts. researchgate.net The magnitude of these spectral changes is primarily dependent on the charge of the cation. researchgate.net

| Condition | Absorption Peak(s) | Effect on Fluorescence |

| MC540 in pure water | ~535 nm (monomer), ~503 nm (dimer) | Single peak (~573 nm) |

| MC540 with added salts (e.g., KCl, NaCl, CaCl₂, MgSO₄) | Single peak (~517 nm) | Intensity quenched, peak position stable (~571 nm) |

Influence of Ionic Strength on Dye State

In aqueous solutions, there is often a critical salt concentration above which the formation of large aggregates occurs abruptly. nih.gov For example, with NaCl, a critical aggregation concentration (CAC) has been observed, below which no significant RLS signal is detected. nih.gov Above this concentration, a sharp increase in RLS intensity signifies the formation of extended dye aggregates. nih.gov This phenomenon is attributed to the shielding of anionic groups on the MC540 molecules by cations, which reduces electrostatic repulsion and allows for the formation of larger assemblies. nih.gov

Metal Ion Complexation and Its Spectroscopic Implications

The interaction of the anionic Merocyanine 540 (MC540) with metal ions in aqueous solutions leads to significant and characteristic changes in its absorption and fluorescence spectra. These spectral alterations are primarily driven by the electrostatic interaction between the negatively charged dye and the positive charge of the metal cations. researchgate.net This interaction can lead to the formation of dye aggregates, which have distinct spectroscopic signatures compared to the monomeric form of the dye.

In aqueous solutions, MC540 typically exhibits two absorption peaks: one corresponding to the monomer at approximately 535 nm and another for the dimer at around 503 nm. researchgate.net The addition of various metal salts, including those with physiological relevance such as Na⁺, Ca²⁺, and Mg²⁺, can induce the formation of a new absorption peak around 517 nm, while the original "water" bands diminish. researchgate.net This phenomenon is attributed to the interaction between the MC540 anion and the metal cations, which can be followed by the dimerization of a protonated form of the dye. researchgate.net The pK value for the equilibrium between the neutral protonated form and the anionic form of MC540 has been determined to be 1.6. researchgate.net

The complexation of MC540 with different metal ions can elicit unique colorimetric responses, which has led to its exploration as a colorimetric sensor for detecting various metal ions such as Ni²⁺, Cu²⁺, Al³⁺, Fe³⁺, and Sn⁴⁺ in aqueous solutions. researchgate.net The specific spectral shifts and changes in the monomer-dimer equilibrium are dependent on the nature and concentration of the metal ion. For instance, displacement studies, where one bound metal ion is replaced by another with a higher binding affinity, have been used to investigate the relative binding strengths of merocyanine to different metal ions. uga.edu

Furthermore, the complexation with metal ions can also influence the photochemical properties of related spiropyran-merocyanine systems. For example, the presence of Ca²⁺ and Zn²⁺ has been shown to modulate the interconversion between the spiropyran and merocyanine forms, leading to a thermally stable photoswitch. rsc.org This modulation is evidenced by changes in both absorption and fluorescence spectra upon metal ion binding. rsc.org

The table below summarizes the observed spectroscopic changes of Merocyanine 540 in the presence of different metal ions.

| Metal Ion | Spectroscopic Change | Reference |

| Na⁺, Ca²⁺, Mg²⁺ | Formation of a new absorption peak at 517 nm and disappearance of the 535 nm (monomer) and 503 nm (dimer) bands. | researchgate.net |

| Ni²⁺, Cu²⁺, Al³⁺, Fe³⁺, Sn⁴⁺ | Induces controllable H-aggregation, leading to distinct colorimetric changes. | researchgate.net |

| Ca²⁺, Zn²⁺ | Modulates the spiropyran-merocyanine interconversion, affecting absorption and fluorescence properties. | rsc.org |

Interactions within Organized and Biomimetic Media

The interaction of Merocyanine 540 with organized assemblies, particularly lipid bilayers and model membranes, is a critical aspect of its application as a fluorescent probe. Its amphipathic nature allows it to partition into these structures, and its spectroscopic properties are highly sensitive to the local environment, providing valuable insights into membrane structure and dynamics.

Association with Lipid Bilayers and Model Membranes

Merocyanine 540 readily associates with lipid bilayers, with its binding and subsequent spectroscopic behavior being strongly influenced by the lipid composition, charge, and packing density of the membrane. nih.govnih.govjournaldephysique.org The dye's anionic nature dictates a preferential interaction with cationic lipid monolayers. journaldephysique.org However, it can also incorporate into zwitterionic and anionic lipid interfaces, albeit with lower affinity. journaldephysique.orgjournaldephysique.org

Upon incorporation into a lipid bilayer, the absorption spectrum of MC540 undergoes a bathochromic (red) shift, indicating a more hydrophobic environment for the dye's chromophore compared to the aqueous phase. journaldephysique.org In aqueous solution, MC540 displays absorption maxima for its dimer and monomer forms at approximately 500 nm and 533 nm, respectively. journaldephysique.org When bound to liposomes, these peaks shift to longer wavelengths. journaldephysique.org The equilibrium between the membrane-bound monomer and dimer is a key indicator of the dye's interaction with the membrane. The monomer is fluorescent, while the dimer is generally considered non-fluorescent. nih.gov

The charge of the lipid headgroups plays a significant role in the binding affinity of MC540. Studies with liposomes composed of varying ratios of neutral and negatively charged lipids have shown that an increase in negative charge on the membrane surface decreases the affinity of the anionic dye. nih.gov This repulsion leads to a hypsochromic (blue) shift in the absorption spectrum and alters the monomer/dimer equilibrium of the membrane-incorporated dye. nih.gov Conversely, cationic membranes show a strong electrostatic attraction, leading to a higher incorporation of the dye. journaldephysique.org

The physical state of the lipid bilayer also affects MC540 binding. The dye shows preferential binding to membranes in a more fluid, liquid-crystalline phase compared to the tightly packed gel phase. researchgate.net This sensitivity to lipid packing makes MC540 a useful tool for studying phase transitions and lipid organization in membranes. researchgate.netnih.gov

Dye Binding Mechanisms and Kinetics

The binding of Merocyanine 540 to phospholipid membranes is a complex process involving both rapid and slower phases. nih.gov Upon mixing MC540 with phosphatidylcholine vesicles, a rapid fluorescence increase occurs within 1 millisecond, followed by a slower, concentration-dependent increase over 10-50 milliseconds. nih.gov This suggests a multi-step binding mechanism.

Equilibrium studies reveal that at low dye-to-lipid ratios, the membrane-bound monomeric form (M) is favored. As the concentration of MC540 in the membrane increases, the formation of non-fluorescent dimers (D) becomes more prominent. nih.gov The concentrations of monomer and dimer are equal at a dye-to-phospholipid molar ratio of approximately 0.05. nih.gov

Fluorescence lifetime measurements indicate a rapid collisional rate between membrane-bound monomers to form dimers. nih.gov The orientation of the dye within the membrane has also been investigated. Energy transfer studies suggest that the monomeric form of MC540 orients parallel to the phospholipid molecules near the membrane surface. nih.gov In contrast, the dimeric form is thought to be oriented perpendicular to the phospholipids. nih.gov

Modulation of Membrane Dipole Potential

Merocyanine 540 has been shown to significantly alter the electrical properties of lipid bilayer membranes, primarily by modifying the membrane's dipole potential. nih.gov While the dye has minimal effect on the intrinsic conductance of the membrane, it profoundly influences the conductance mediated by extrinsic permeant species. nih.gov

The incorporation of MC540 into a lipid bilayer leads to an increase in the conductance of positively charged permeant species and a decrease in the conductance of negatively charged species. nih.gov This observation strongly suggests that the dye generates a negative electrostatic potential at the membrane surface. nih.gov However, the observed changes in conductance are much larger than what would be predicted solely by the introduction of a negative surface charge, as described by the Stern equation. nih.gov Furthermore, the dye induces only very small changes in the zeta potential of liposomes. nih.gov

These findings indicate that a significant portion of the electrical effects of MC540 can be attributed to the generation of a dipole potential at the membrane surface. nih.gov The dye molecules, upon partitioning into the bilayer, create an array of dipoles that alter the potential profile across the membrane, thereby affecting ion transport.

Effects on Membrane Permeability and Packing

Merocyanine 540 is a sensitive probe for the molecular packing of lipids within a membrane. nih.govnih.gov Its fluorescence intensity is known to increase in membranes with looser lipid packing. nih.gov This property allows for the assessment of changes in membrane organization and fluidity.

Upon activation of leukocytes with appropriate stimuli, an increase in MC540 binding per unit surface area is observed, indicating a transition to a less-ordered, more fluid membrane state. nih.gov This change in lipid organization can be correlated with changes in membrane permeability. For instance, increased membrane fluidity, as detected by higher MC540 fluorescence, is associated with the early stages of capacitation in sperm, a process that involves membrane destabilization. researchgate.net

The fluorescence of MC540 is also sensitive to the stress related to membrane curvature. nih.gov An increase in fluorescence intensity is observed at temperatures approaching the lamellar-to-hexagonal phase transition in phosphatidylethanolamine (B1630911) bilayers, which is attributed to changes in the partitioning of the dye into the more fluid lipid phase due to curvature stress. nih.gov This sensitivity to packing stress makes MC540 a valuable tool for studying dynamic changes in membrane structure that can influence its permeability.

Studies of Critical Vesicle Concentration (CVC)

Merocyanine 540 is a widely used dye for determining the critical vesicle concentration (CVC) of amphiphiles, which is the minimum concentration required to form bilayer structures like vesicles. psu.eduresearchgate.net The principle behind this application lies in the solvatochromic properties of MC540. When vesicles form in an aqueous solution containing the dye, MC540 partitions into the hydrophobic environment of the lipid bilayer. This transition from a polar (aqueous) to a non-polar (lipid) environment causes a characteristic shift in the dye's absorption spectrum. psu.edu

Specifically, the formation of vesicles is detected by monitoring the absorbance at around 570 nm, which corresponds to the dye incorporated into a hydrophobic membrane environment. researchgate.netresearchgate.net A plot of absorbance at this wavelength versus the concentration of the amphiphile shows a distinct break-point, which is identified as the CVC. researchgate.netresearchgate.net This method has been successfully applied to determine the CVC of various fatty acid mixtures and other single-chain amphiphiles. psu.eduresearchgate.net

The determination of CVC is crucial for understanding the self-assembly of prebiotic amphiphiles and the stability of vesicle-based systems. For example, studies have used MC540 to investigate how factors like the presence of other shorter-chain fatty acids or salts influence the CVC of decanoic acid. psu.eduresearchgate.net

The table below provides examples of CVC values determined using the Merocyanine 540 assay for different amphiphilic systems.

| Amphiphile System | Determined CVC (mM) | Reference |

| Pure Decanoic Acid | 21 | psu.edu |

| Decanoic Acid with Nonanoic and Octanoic Acids | 11 | psu.edu |

| Glycerol Monodecanoate (GMD) | 4-5 | researchgate.net |

Behavior in Micellar and Polymer-Surfactant Assemblies

The behavior of the Merocyanine 540 (MC540) anion in micellar and polymer-surfactant assemblies is characterized by significant alterations in its photophysical properties and aggregation state. These organized media provide microenvironments that directly influence the dye's molecular interactions and subsequent self-assembly.

Encapsulation Effects on Photophysics and Aggregation

Encapsulation of the MC540 anion within micelles leads to notable changes in its photophysical characteristics. In aqueous solutions, MC540 can exist as both monomers and non-fluorescent dimers. bose.res.in However, upon binding to micelles, these non-fluorescent dimers tend to break apart, forming fluorescent monomers, which results in an enhancement of the fluorescence intensity. bose.res.in The fluorescence quantum yield and lifetime of MC540 are significantly lower in aqueous solutions compared to nonpolar solvents, with the absorption maximum showing a blue shift in water. bose.res.in The appearance of an additional absorption peak around 500 nm in water is attributed to the formation of MC540 dimers. bose.res.in

The encapsulation within micellar structures, such as those formed by Aerosol-OT (AOT), has been shown to increase the fluorescence quantum yield and the excited singlet lifetime of MC540. instras.comacs.org This enhancement is largely attributed to a decrease in the efficiency of photoisomerization, a major non-radiative decay pathway for the excited singlet state of the dye. instras.comacs.org The increased microviscosity of the heterogeneous media provided by micelles is a key factor in enhancing the photostability and fluorescence yield of the dye. instras.com For instance, a four-fold increase in fluorescence yield is observed when MC540 is encapsulated in AOT/heptane solutions. instras.com

The aggregation behavior of MC540 is also strongly influenced by the presence of surfactants. In the presence of a cationic surfactant like cetyltrimethylammonium bromide (CTAB), electrostatic interactions can lead to changes in the absorption spectra, indicating the dissociation of MC540 molecular aggregates. researchgate.net The interaction with both anionic and cationic surfactants can lead to the dye being deeply buried within the micelles, which perturbs the monomer-dimer equilibrium in favor of the monomeric form. researchgate.net

The following table summarizes the effect of different micellar systems on the photophysical properties of MC540.

| Micellar System | Effect on Aggregation | Effect on Photophysics | Reference |

| Aerosol-OT (AOT) | Promotes monomeric form | Increased fluorescence quantum yield and lifetime; Decreased photoisomerization | instras.comacs.org |

| Cetyltrimethylammonium bromide (CTAB) | Dissociation of molecular aggregates | Changes in absorption spectra | researchgate.net |

| Sodium dodecyl sulfate (B86663) (SDS) | Formation of 1:1 complex with micelles | --- | researchgate.net |

| Nonionic surfactants (Tweens, Triton X-100) | --- | Enhancement and red shift of fluorescence bands | nih.gov |

Polymer-Surfactant Aggregate Formation and Dye Interaction

The interaction of MC540 with polymer-surfactant aggregates introduces another layer of complexity to its behavior. In these systems, the interplay between polymer-surfactant and polymer-dye interactions at surfaces, such as those of gold nanoparticles (AuNP), can induce specific aggregation patterns. researchgate.netnih.gov For example, the addition of a negatively charged surfactant like sodium dodecyl sulfate (SDS) to a system containing MC540 and polymer-coated AuNPs can lead to the appearance of multiple bands in the extinction spectrum, suggesting the presence of both dye aggregates and monomers. nih.gov This is attributed to the competitive interactions at the nanoparticle surface. nih.gov

The formation of polymer-surfactant aggregates, such as those between poly(vinylpyrrolidone) (PVP) and SDS, can be probed using MC540. ias.ac.in In an aqueous solution of PVP, the addition of SDS beyond its critical association concentration (CAC) leads to a sharp increase in the emission quantum yield and lifetime of MC540. ias.ac.in This indicates a significant retardation of the non-radiative photoisomerization process as the dye binds to the polymer-surfactant aggregate. ias.ac.in The absorption spectrum also shifts, with a prominent peak appearing around 560 nm, corresponding to the monomeric form of MC540. ias.ac.in This suggests that the non-fluorescent dimers of MC540 break apart to form highly fluorescent monomers within the polymer-surfactant aggregate. ias.ac.in

The table below details the interaction of MC540 with specific polymer-surfactant systems.

| Polymer | Surfactant | Key Observations | Reference |

| Poly(diallyldimethylammonium chloride) (PDDA) on AuNP | Sodium dodecyl sulfate (SDS) | Induces multiple bands in extinction spectrum (aggregates and monomers) | nih.gov |

| Poly(vinylpyrrolidone) (PVP) | Sodium dodecyl sulfate (SDS) | Increased emission quantum yield and lifetime; Retardation of photoisomerization; Promotes monomer formation | ias.ac.inacs.org |

Adsorption and Organization on Inorganic Nanostructured Surfaces

The interaction of the Merocyanine 540 anion with inorganic nanostructured surfaces is of significant interest for applications in dye-sensitized solar cells (DSSCs) and other photoelectrochemical devices. The adsorption and organization of the dye on these surfaces are crucial for efficient charge transfer and device performance.

Dye Sensitization of Semiconductor Nanoparticles

MC540 is utilized as a photosensitizer for wide band-gap semiconductors like titanium dioxide (TiO2) and zinc oxide (ZnO). instras.comacs.orgias.ac.in The process involves the adsorption of the dye onto the semiconductor surface, where upon light absorption, an electron is injected from the excited state of the dye into the conduction band of the semiconductor. instras.comrsc.org The efficiency of this process is highly dependent on the aggregation state of the adsorbed dye. instras.comacs.org

Studies have shown that MC540 adsorbed on nanostructured TiO2 films from acetonitrile (B52724) solutions exists in both monomeric and aggregated forms. instras.comacs.org However, when adsorbed from AOT/heptane solutions, the monomeric form is predominant. instras.comacs.org This is significant because the incident photon-to-photocurrent generation efficiency (IPCE) of the monomeric form is nearly five times greater than that of the aggregated form. acs.org Encapsulation of the dye in organized assemblies like AOT micelles helps in suppressing the non-radiative decay of the excited state and minimizing aggregation on the semiconductor surface, leading to enhanced photocurrent generation. instras.comacs.org

Grafting MC540 onto Cd-doped ZnS nanocrystals has also been explored for DSSC applications. ias.ac.in The functionalization of these nanocrystals with MC540 facilitates charge injection and improves the photovoltaic performance of the fabricated devices. ias.ac.in

The following table summarizes the performance of MC540 as a sensitizer (B1316253) on different semiconductor nanoparticles.

| Semiconductor | Key Findings | Reference |

| TiO2 | Monomeric form shows higher IPCE than aggregated form; AOT encapsulation enhances efficiency. | instras.comacs.org |

| Cd-doped ZnS | Grafting with MC540 improves photovoltaic performance. | ias.ac.in |

| ZnO | Used as a photosensitizer in various applications. | ias.ac.in |

Interfacial Interactions on Metal Oxides and Other Nanomaterials

The interaction between MC540 and metal oxide surfaces is primarily governed by the linking mode between the dye and the semiconductor. semanticscholar.org These interactions can range from physical adsorption and electrostatic interactions to covalent bonding. semanticscholar.org While physical adsorption is a common method, stronger interactions like chemisorption are generally favored for more efficient charge transfer. semanticscholar.org

On TiO2 surfaces, MC540 exhibits a strong affinity for binding. instras.com However, desorption of the dye from the surface can be a problem during photoelectrochemical measurements. instras.com To counter this, an electroactive polymer film, such as poly(4-vinylpyridine), can be cast on the dye-modified electrode to promote charge mediation and minimize desorption. instras.comacs.org

The interaction of MC540 with other nanomaterials, such as manganese oxide (MnO2), has also been investigated. dergipark.org.tr In an aqueous solution, the interaction of MC540 with MnO2 can be observed through changes in the UV-Vis absorption and fluorescence spectra. dergipark.org.tr Furthermore, the interaction with polyethylenimine (PEI) in aqueous solution can trigger the formation of non-fluorescent H-aggregates of MC540. researchgate.net The presence of certain metal ions can destroy these H-aggregates, leading to a colorimetric response. researchgate.net

The table below outlines the interfacial interactions of MC540 with various nanomaterials.

| Nanomaterial | Type of Interaction | Observed Effects | Reference |

| Titanium Dioxide (TiO2) | Strong affinity, physical adsorption | Dye sensitization, potential for desorption | instras.comacs.org |

| Manganese Oxide (MnO2) | Interaction in aqueous solution | Changes in absorption and fluorescence spectra | dergipark.org.tr |

| Polyethylenimine (PEI) | Formation of H-aggregates | Triggered by interaction, sensitive to metal ions | researchgate.net |

Hierarchical Self-Organization and Supramolecular Polymerization

The ability of Merocyanine 540 and its derivatives to undergo hierarchical self-organization and supramolecular polymerization allows for the construction of highly ordered functional materials. acs.orgresearchgate.net This process involves the stepwise assembly of molecules into larger, more complex structures, driven by non-covalent interactions. researchgate.net

Bis(merocyanine) dyes, for instance, can self-assemble in a concentration-dependent manner to form supramolecular polymers, organogels, and liquid-crystalline phases. researchgate.net The initial step often involves the formation of antiparallel dimer aggregates (D-aggregates) through dipolar interactions. researchgate.net These dimers can then organize into single helical fibrils, which further assemble into more complex rod-like structures. researchgate.net The close packing of the chromophores within these superstructures leads to strong excitonic coupling. researchgate.net

The self-assembly of prebiotically plausible amphiphiles to form bilayer membranes is a fundamental concept in the origin of life, and the study of such processes with molecules like MC540 provides insights into these phenomena. researchgate.net The formation of vesicles and their critical vesicle concentration (CVC) can be determined using MC540 as a probe. researchgate.net

The hierarchical assembly can also be influenced by interactions with other molecules. For example, the interaction of MC540 with polyethylenimine in aqueous solution triggers the formation of non-fluorescent H-aggregates. researchgate.net The formation of these aggregates is dependent on the concentrations of both the dye and the polymer. researchgate.net This controllable aggregation has potential applications in the development of colorimetric sensors for metal ions. researchgate.netresearchgate.net

Stepwise Self-Assembly Mechanisms

The self-assembly of bis(merocyanine) dyes, which are closely related to the MC540 anion, occurs in a stepwise fashion as the concentration of the dye increases. researchgate.netucf.edu This hierarchical process involves the initial formation of smaller aggregates which then organize into larger, more complex superstructures.

At low concentrations, the dipolar merocyanine units form antiparallel dimer aggregates, referred to as D-aggregates, through dipolar interactions. researchgate.net These D-aggregates then proceed to organize into single fibrils with a helical conformation. As the concentration is further increased, a second, more pronounced aggregation step occurs. Six of these helical fibrils intertwine to form densely packed, rod-type assemblies. researchgate.netacs.org These larger structures are characterized as H-aggregates, where the alkoxy chains of the dye molecules point outwards. researchgate.net

The different aggregation states can be monitored using UV/Vis spectroscopy, which reveals distinct absorption bands for the monomeric, D-aggregate, and H-aggregate species. researchgate.netnih.gov The formation of D-aggregates is indicated by a hypsochromically shifted D-band, while the H-aggregates are characterized by an H-type absorption band. nih.gov This stepwise assembly from monomers to D-aggregates and finally to H-aggregates highlights a clear hierarchical self-organization process.

Formation of Supramolecular Polymers and Organogels

The hierarchical self-assembly of merocyanine dyes directly leads to the formation of supramolecular polymers. researchgate.net The initial D-aggregates can be considered oligomeric or polymeric supramolecular chains. nih.gov The subsequent formation of H-aggregates represents a higher-order assembly of these chains. nih.gov In certain solvents like methylcyclohexane, the H-aggregated dyes can achieve intrinsic viscosities exceeding 0.65 L g⁻¹, values typically associated with macromolecular solutions. nih.gov

At even higher concentrations, the entanglement of the alkyl groups on these supramolecular polymer chains leads to a significant increase in viscosity and ultimately, gelation. nih.gov This results in the formation of an organogel, a viscoelastic material characterized by an entangled dynamic network of long and stiff rod-type assemblies. nih.gov These findings demonstrate that bis(merocyanine) dyes can self-assemble through a stepwise mechanism to form not only supramolecular polymers but also organogels and even liquid-crystalline phases at sufficiently high concentrations. ucf.edu

The formation of these supramolecular structures is a direct consequence of the strong, non-covalent interactions between the dye molecules, leading to highly ordered assemblies with emergent properties.

| Assembly Stage | Description | Spectroscopic Signature |

| Monomer | Individual dye molecules in solution. | Characteristic monomer absorption peak. |

| D-aggregate | Antiparallel dimer aggregates formed through dipolar interactions. | Hypsochromically shifted D-band. nih.gov |

| Helical Fibril | Organization of D-aggregates into a helical conformation. | - |

| H-aggregate (Rod) | Intertwining of six helical fibrils into a densely packed rod. | H-type absorption band. nih.gov |

| Organogel | Entangled network of H-aggregate rods at high concentrations. | Exhibits linear viscoelastic behavior. nih.gov |

Chiral Supramolecular Assembly

The self-assembly of merocyanine dyes can be directed to form chiral supramolecular structures. This is typically achieved by introducing a chiral element, which can be either a chiral substituent on the dye molecule itself or a chiral template in the solution.

Research has shown that bis(merocyanine) dyes can form helical supramolecular polymers through the dipolar aggregation of the merocyanine units. acs.org These helical polymers then further assemble into rod-type H-aggregates, which are composed of six of these helically preorganized strands. acs.orgnih.gov The chirality of the initial helical fibrils is thus transferred to the larger, more complex superstructure.

Furthermore, studies have demonstrated the formation of well-defined helical fibers from a mixture of an achiral perylene (B46583) diimide (PDI) derivative and a chiral oligo(p-phenylenevinylene) (OPV) derivative. acs.org This process involves a collective and hierarchical self-assembly where a hydrogen-bonded complex is formed, which then stacks into J-aggregates with a controlled helicity. acs.org While this example does not directly involve the this compound, it illustrates a general principle of how chirality can be induced and amplified in supramolecular polymer systems. The inherent tendency of merocyanine dyes to form helical intermediates makes them prime candidates for the construction of complex chiral supramolecular architectures. researchgate.netacs.org

Merocyanine 540 Anion As a Spectroscopic Probe in Research Methodologies

Applications in Microenvironment Characterization

MC540's spectral responsiveness makes it an excellent candidate for characterizing microenvironments in complex systems, from simple solvent mixtures to biological membranes.

The absorption and fluorescence spectra of Merocyanine (B1260669) 540 are highly dependent on the polarity and dielectric properties of its solvent environment. This phenomenon, known as solvatochromism, arises from the dye's large dipole moment and the differential solvation of its ground and excited states. rsc.orgrsc.org In general, MC540 exhibits negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. researchgate.netresearchgate.net This is attributed to the greater stabilization of the more polar ground state compared to the first excited state in high-polarity solvents. researchgate.net

The monomer absorption maximum is particularly sensitive to changes in polarity. nih.gov For instance, the absorption peak shifts from 568 nm in the low-polarity solvent chloroform to 530 nm in highly polar water. researchgate.net Similarly, the fluorescence emission maximum also displays a hypsochromic shift with increasing solvent polarity. researchgate.net This sensitivity allows MC540 to be used to determine the polarity of unknown microenvironments, such as the interior of micelles or the hydrophobic core of lipid bilayers. nih.gov The relationship between the spectral shifts and solvent parameters like the dielectric constant has been extensively studied, though it does not always follow simple models like the Lippert-Mataga equation, suggesting that specific interactions like hydrogen bonding also play a crucial role. researchgate.net

Table 1: Solvatochromic Shifts of Merocyanine 540 in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |

| Dioxane | 2.21 | 565 | 584 |

| Chloroform | 4.81 | 568 | 589 |

| n-Butanol | 17.51 | 562 | 583 |

| Acetone | 20.70 | 559 | 580 |

| Ethanol | 24.55 | 558 | 579 |

| Methanol (B129727) | 32.70 | 554 | 577 |

| Water | 78.39 | 530 | 573 |

This table is generated based on data from various sources. researchgate.netumass.edu

Merocyanine 540's fluorescence anisotropy and rotational diffusion time are sensitive to the viscosity of its immediate surroundings, making it a useful probe for microviscosity. acs.orgias.ac.in Fluorescence anisotropy measures the extent of rotational motion of the fluorophore during the lifetime of its excited state. acs.org In a more viscous environment, the rotational motion of the MC540 molecule is restricted, leading to a higher fluorescence anisotropy value. ias.ac.inresearchgate.net

Studies have shown that the rotational diffusion of MC540 can be described by the Debye-Stokes-Einstein model, which relates the rotational correlation time to the viscosity of the solvent and the volume of the rotating molecule. acs.org By measuring the steady-state fluorescence anisotropy as a function of temperature and bulk viscosity in various solvents, researchers can infer the local microviscosity. acs.org This technique has been applied to study the fluidity of biological membranes, where MC540 reports on the packing of lipid molecules. nih.govnih.gov For example, MC540 binds preferentially to membranes with loosely packed lipids, which corresponds to a lower microviscosity environment. nih.govresearchgate.net The decay of fluorescence anisotropy over time provides even more detailed information about the rotational mobility of the probe and the frictional forces it experiences. ias.ac.in

Development of Sensing Systems for Chemical Species

The sensitivity of MC540's optical properties to its chemical surroundings has been harnessed to develop fluorescent and colorimetric sensors for a variety of chemical species.

Merocyanine 540 has been effectively utilized as a fluorescent chemosensor for the detection of specific anions, most notably the hypochlorite ion (ClO⁻). researchgate.net Systems have been designed where the fluorescence of MC540 is selectively quenched in the presence of hypochlorite, acting as a "turn-off" sensor. dergipark.org.trresearchgate.net In one such system, a Merocyanine 540-Manganese oxide (MC540-MnO₂) composite was developed. dergipark.org.tr This system demonstrated high selectivity and sensitivity for hypochlorite over thirteen other anions. dergipark.org.trdergipark.org.tr The detection limits for ClO⁻ were calculated to be as low as 0.14 µM. dergipark.org.trresearchgate.net The quenching mechanism allows for both fluorometric and colorimetric detection, as the color of the MC540 solution can change noticeably upon interaction with hypochlorite. researchgate.net

Table 2: Performance of a MC540-Based Sensor for Hypochlorite

| Parameter | Value |

| Sensor System | MC540-MnO₂ |

| Target Analyte | Hypochlorite (ClO⁻) |

| Sensing Mechanism | "Turn-off" Fluorescence |

| Selectivity | High over 13 other anions |

| Detection Limit (Range 1) | 0.14 µM (at 0.33-4.46 µM) |

| Detection Limit (Range 2) | 0.38 µM (at 5.06-14.30 µM) |

This table is generated based on data from a study on a MC540-MnO₂ system. dergipark.org.trresearchgate.net

The spectral properties of MC540 are also highly sensitive to the presence of cations. ias.ac.in The anionic nature of the MC540 molecule facilitates interaction with positively charged ions. researchgate.net These interactions can lead to significant changes in the absorption and fluorescence spectra, often due to ion-induced aggregation of the dye molecules. ias.ac.in For example, the addition of salts containing divalent (Mg²⁺, Ca²⁺) or trivalent (Eu³⁺, Er³⁺) cations to an aqueous solution of MC540 can cause the appearance of a new absorption band and quenching of its fluorescence. ias.ac.in This response can be exploited to create cation-sensitive probes. The extent of the spectral changes often depends on the charge and concentration of the cation, allowing for quantitative analysis. ias.ac.inresearchgate.net The formation of stoichiometric complexes between MC540, cations, and phospholipids has also been observed, suggesting a mechanism for its selective staining of certain cell membranes. nih.gov

The collective sensitivity of Merocyanine 540 to a range of environmental factors—including polarity, viscosity, and ionic strength—makes it a powerful general-purpose probe for detecting changes in complex chemical or biological systems. researchgate.net Any perturbation that alters the local microenvironment of the dye can result in a measurable change in its absorption or fluorescence spectrum. researchgate.net For instance, MC540 has been used to monitor phase transitions in lipid bilayers, as the dye's fluorescence and anisotropy respond to changes in lipid packing and membrane fluidity. nih.govnih.gov The dye can distinguish between crystalline, gel, ripple, and liquid crystalline phases. nih.gov Similarly, changes in pH can alter the protonation state and aggregation of the dye, leading to distinct spectral shifts, particularly in acidic conditions. researchgate.net This broad sensitivity allows researchers to use MC540 to monitor dynamic processes and environmental shifts in real-time.

Methodologies for Investigating Membrane and Self-Assembled Systems

The anionic dye Merocyanine 540 (MC540) has proven to be a valuable spectroscopic probe for elucidating the structural and dynamic properties of biological membranes and various self-assembled systems. Its sensitivity to the local environment, particularly polarity and molecular packing, allows for detailed investigations into complex biomimetic and biological assemblies. The dye's absorption and fluorescence characteristics are modulated by its interaction with and incorporation into these structures, providing insights into their organization. Specifically, the equilibrium between monomer and dimer forms of MC540, as well as the fluorescence quantum yield, are highly dependent on the physical state of the lipid bilayer or the nature of surfactant aggregates.

Monitoring Membrane Fluidity and Lipid Packing

Merocyanine 540 is a fluorescent probe that demonstrates a preferential affinity for membranes characterized by loosely packed lipids. nih.govresearchgate.net This property makes it an effective tool for quantitatively and rapidly assessing the organization of lipids. The fluorescence of the dye is significantly enhanced when it moves into the hydrophobic environment of a membrane, and the extent of this enhancement is directly related to the degree of lipid packing. nih.gov

Research has shown that significantly more MC540 binds to lipid vesicles in a fluid-phase state compared to those in a more ordered gel-phase state. nih.gov This is because the lipids in fluid-phase bilayers are more widely spaced, allowing for greater insertion of the dye. nih.gov This sensitivity allows MC540 to be used to distinguish between different physical states of a membrane. For instance, the incorporation of cholesterol into fluid-phase vesicles at levels above 20 mol% leads to a reduction in dye binding, indicative of cholesterol's well-known membrane ordering effect. nih.gov Conversely, cholesterol has no discernible effect on dye binding in gel-phase vesicles. nih.gov

The dye's utility extends to cellular systems. In leukocytes, for example, MC540 combined with flow cytometry can be used to analyze lipid organization in individual cells. nih.gov Upon activation, immune cells like lymphocytes, monocytes, and neutrophils exhibit increased binding of MC540, signifying a transition to a less-ordered, more fluid lipid state. nih.govresearchgate.net

Table 1: Effect of Membrane State and Composition on Merocyanine 540 Binding

| Membrane System | Phase/Condition | Observation | Implication on Lipid Packing |

|---|---|---|---|

| Artificial Vesicles | Fluid-Phase | High Dye Binding | Loosely Packed Lipids |

| Artificial Vesicles | Gel-Phase | Low Dye Binding | Tightly Packed Lipids |

| Fluid-Phase Vesicles | >20 mol% Cholesterol | Reduced Dye Binding | Increased Packing/Ordering |

Study of Membrane-Surfactant Interactions

The spectral properties of Merocyanine 540 are highly sensitive to its immediate environment, making it an excellent probe for studying the complex interactions between lipid membranes and surfactants. The dye exists in a monomer-dimer equilibrium, which is perturbed by the presence of surfactants and the formation of micelles or mixed membrane-surfactant aggregates. researchgate.netresearchgate.net The analysis of MC540's absorption spectra, particularly the component bands corresponding to monomers and dimers, provides detailed information on the packing density and polarity of these systems. nih.gov

The interaction is heavily influenced by electrostatics. As an anionic dye, MC540 experiences electrostatic repulsion with anionic surfactants and electrostatic attraction with cationic surfactants. researchgate.net This results in the dye being more deeply buried within cationic micelles compared to anionic ones. researchgate.netresearchgate.net In studies involving liposomes composed of neutral dimyristoyl lecithin (DMPC) and negatively charged dimyristoyl phosphatidic acid (DMPA), the affinity of MC540 for the liposomes decreased as the proportion of the negatively charged DMPA increased, further demonstrating the role of electrostatic repulsion. researchgate.net

The monomer-dimer balance of MC540 serves as a sensitive indicator of structural changes. The fraction of the dye existing as a dimer increases with the packing density of the phospholipid environment near the interface. nih.gov This makes the dimer population a useful parameter for monitoring changes induced by surfactants on membrane structure. Furthermore, the absorption maximum of the MC540 monomer is particularly sensitive to changes in environmental polarity, which is a valuable feature for determining the critical micelle concentrations (CMC) of detergents. nih.gov

Table 2: Influence of Surfactant Type on Merocyanine 540 Behavior

| Surfactant Type | Predominant Interaction with MC540 | Dye Location in Micelles | Effect on Monomer-Dimer Equilibrium |

|---|---|---|---|

| Cationic (e.g., CTAB) | Electrostatic Attraction | Deeply buried | Perturbed, favors monomer |

| Anionic (e.g., SDS) | Electrostatic Repulsion | Less deeply buried | Perturbed, favors monomer |

Fluorescence Correlation Spectroscopy (FCS) for Dynamics in Aggregates

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique for studying the diffusion and dynamics of fluorescent molecules at very low concentrations. When applied to Merocyanine 540, FCS provides insights into the hydrodynamic behaviors of the dye within various self-assembled systems like micelles and vesicles. ntu.edu.tw By analyzing the fluctuations in fluorescence intensity within a tiny observation volume, FCS can determine translational and rotational diffusion characteristics of the MC540 probe. ntu.edu.tw

Such studies have been used to examine the microscopic environment of the dye. For example, anisotropy FCS experiments with MC540 in viscous fluids have supported the model of the molecule as an oblate ellipsoid and have been used to accurately measure local viscosity. ntu.edu.tw

In the context of lipid aggregates, the dynamics of MC540 are linked to its location and the physical properties of the assembly. The fluorescence lifetime of MC540 in small unilamellar vesicles, for instance, is influenced by temperature-dependent trans-cis photoisomerization. nih.gov The rate of this photoisomerization provides information about the dye's environment, with electronic spectra and isomerization rates suggesting that MC540 is located in the polar headgroup region of the lipid bilayer. nih.gov The presence of organized assemblies like micelles can also influence photophysical processes by altering the efficiency of photoisomerization. acs.org By using FCS to measure the diffusion of MC540, researchers can characterize the size and structure of the aggregates themselves, such as observing the transition between vesicles and micelles in catanionic surfactant systems. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Merocyanine 540 | MC540 |

| Cholesterol | |

| Dimyristoyl lecithin | DMPC |

| Dimyristoyl phosphatidic acid | DMPA |

| Cetyltrimethylammonium bromide | CTAB |

Theoretical and Computational Investigations of Merocyanine 540 Anion

Quantum Chemical Approaches to Electronic Structure and Excited States

Quantum chemical methods are employed to model the fundamental electronic properties of the MC540 anion, explaining its spectroscopic behavior. These approaches calculate the distribution of electrons within the molecule and predict how this distribution changes upon photoexcitation.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of merocyanine (B1260669) dyes and their anions. researchgate.net By applying DFT methods, researchers can optimize the molecular geometry of the MC540 anion and analyze its electronic state and spin distribution. researchgate.net For analogues of the MC540 anion, calculations have been successfully performed using functionals such as B3LYP with basis sets like 6-31+G(d'), which are chosen to adequately describe the diffuse nature of the electron density in an anion. researchgate.net

These calculations are crucial for understanding the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern the primary electronic transition responsible for the dye's strong absorption in the visible spectrum. The choice of the functional, particularly the amount of Hartree-Fock exchange included, is critical for accurately modeling the excitation energies and solvatochromic shifts of merocyanine dyes. Furthermore, time-dependent DFT (TD-DFT) is frequently used to simulate UV-Vis absorption spectra in various environments. nih.gov

| Computational Method | Functional/Model | Basis Set | Application | Source |

| Density Functional Theory (DFT) | B3LYP | 6-31+G(d') | Structure optimization and spin distribution of merocyanine anion radicals. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | Various | Not Specified | Study of electronic properties and absorption spectra in different solvents. | nih.gov |

| DFT with Long-Range Correction | LC-BOP | Not Specified | Accurate reproduction of large solvatochromic shifts when paired with solvation models. |

A hallmark of Merocyanine 540 is its solvatochromism—the change in its absorption and emission spectra with the polarity of the solvent. The MC540 anion typically exhibits a hypsochromic shift (a shift to a shorter wavelength, or blue shift) in its main absorption band as solvent polarity increases. Computational models explain this phenomenon by considering the differential stabilization of the ground and excited states by the solvent.

The ground state of the MC540 anion has a significant zwitterionic character, making it highly polar. In contrast, the first excited state is less polar. Polar solvents, therefore, stabilize the polar ground state more effectively than the less polar excited state. This increased stabilization of the ground state widens the energy gap between the ground and excited states, resulting in the absorption of higher-energy (shorter wavelength) light. ias.ac.in

Theoretical investigations have shown that simple models like the Lippert-Mataga equation, which correlates spectral shifts with a solvent polarity function, are often insufficient to fully describe the solvatochromism of MC540. researchgate.net This indicates that while bulk dielectric effects are important, specific solute-solvent interactions, such as hydrogen bonding, also play a significant role in stabilizing the molecule. researchgate.net

Molecular Modeling and Simulation of Interactions

Beyond the properties of an isolated molecule, molecular modeling and simulation techniques are used to explore how the MC540 anion interacts with itself and its environment, leading to phenomena like self-assembly and membrane binding.

Merocyanine 540 is known to form aggregates, such as dimers and higher-order J-aggregates, in aqueous solutions and on surfaces. acs.orginstras.com Atomistic molecular dynamics (MD) simulations are a powerful technique for studying the spontaneous self-assembly of similar anionic cyanine (B1664457) dyes in solution. rsc.org

Using force fields like the general AMBER force field (GAFF), MD simulations can model the behavior of multiple dye anions in an explicit water environment over time. rsc.org These simulations reveal how the dyes organize into stacked structures and can differentiate between H-aggregate (face-to-face stacking) and J-aggregate (offset stacking) arrangements. rsc.org By calculating the potential of mean force between molecules, the thermodynamics of the self-assembly process, including the free energies of association for dimers and larger oligomers, can be determined. rsc.org Such studies on related anionic dyes show binding free energies for dimerization in the range of 8 to 15 kBT, providing insight into the stability of these aggregates. rsc.org

To account for the effect of a solvent in quantum chemical calculations without the computational expense of explicit solvent molecules, continuum models are widely used. nih.gov Models such as the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Onsager model treat the solvent as a continuous dielectric medium that surrounds the solute molecule. researchgate.netnih.gov

These models are effective at capturing the bulk electrostatic interactions that drive phenomena like solvatochromism. nih.gov They allow for the calculation of electronic properties in different media by incorporating the dielectric constant of the solvent into the quantum mechanical equations. However, a known limitation of continuum models is their inability to account for specific, short-range interactions such as hydrogen bonds between the solute (the MC540 anion) and solvent molecules. nih.gov As experiments suggest these specific interactions are important for MC540, hybrid models that combine a continuum approach with a few explicit solvent molecules in the first solvation shell are often necessary for more accurate results. researchgate.net

The chemical structure of the Merocyanine 540 anion is best described as a resonance hybrid between a neutral quinonoid form and a charge-separated zwitterionic (or benzenoid) form. Computational analysis of the molecular electrostatic potential (MEP) provides a visual and quantitative measure of the charge distribution and helps to assess this zwitterionic character.

Thermodynamic and Kinetic Modeling

Computational Analysis of Binding Energies

Theoretical and computational models have been employed to understand the binding interactions of the Merocyanine 540 (MC540) anion with biological macromolecules, particularly serum albumins and lipid membranes. These studies provide insight into the thermodynamic favorability and nature of these interactions at a molecular level.

Upon binding to serum albumins, the equilibrium between the fluorescent monomer of MC540 and its non-fluorescent dimer is perturbed. researchgate.net This interaction leads to a notable enhancement in the fluorescence intensity and anisotropy of MC540. researchgate.net The stoichiometry of the binding suggests the formation of both 1:1 and 2:1 complexes of MC540 with the serum albumins. researchgate.net

Computational studies, in conjunction with experimental observations, have also shed light on the interaction of the MC540 anion with lipid bilayers. The lipophilic nature of MC540 allows it to serve as a model for small molecule-membrane interactions. nih.gov It has been observed that MC540 preferentially binds to membranes with loosely packed lipids, indicating its sensitivity to the organization of the lipid bilayer. nih.gov The dye shows significantly greater binding to vesicles in a fluid-phase state compared to those in a gel-phase state. nih.gov This preference suggests that MC540 inserts into bilayers where the lipids are more widely spaced. nih.gov

The incorporation of cholesterol into fluid-phase vesicles at concentrations above 20 mol% has been found to reduce the binding of MC540. nih.gov Furthermore, the introduction of negatively charged lipids, such as 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), into 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) bilayers leads to a decrease in MC540 fluorescence. nih.gov This is attributed to an increase in the formation of weakly fluorescent dimers due to electrostatic repulsion at the membrane surface. nih.gov

Computational Insights into this compound Binding

| Binding Partner | Key Computational Findings | Nature of Interaction |

|---|---|---|

| Serum Albumins (BSA, HSA) | Formation of ground state complexes (1:1 and 2:1 stoichiometry) within hydrophobic pockets. Supported by molecular docking studies. | Entropy-driven, primarily hydrophobic interactions. researchgate.net |

| Lipid Bilayers | Preferential binding to membranes with loosely packed lipids (fluid-phase). Binding is influenced by cholesterol content and surface charge. | Hydrophobic insertion into the lipid bilayer. nih.govnih.gov |

Kinetic Rate Constant Derivations for Photoprocesses

The photophysical behavior of the Merocyanine 540 (MC540) anion is governed by a series of competing photoprocesses, each with its own kinetic rate constant. Theoretical and computational methods have been instrumental in deriving and understanding these constants, which include radiative decay (fluorescence) and non-radiative deactivation pathways.